molecular formula C15H14O B8810331 1-Methoxy-4-styrylbenzene

1-Methoxy-4-styrylbenzene

Cat. No.: B8810331
M. Wt: 210.27 g/mol
InChI Key: XWYXLYCDZKRCAD-UHFFFAOYSA-N
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Description

The compound identified as 1-Methoxy-4-styrylbenzene is a chemical entity with significant relevance in various scientific fields. It is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-Methoxy-4-styrylbenzene involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst and magnesium metal, employing a mechanical grinding method . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Stereoselective Hydrogenation of Alkynes

The compound can be derived from the semihydrogenation of alkynes using H₂O as a hydrogen donor. This method allows precise control over E/Z stereochemistry :

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ with ligands (e.g., DPPE, t-Bu₂PCl).

  • Solvent : THF at 140°C.

  • Additives : Triethanolamine (TEOA) and NaOAc enhance Z-selectivity .

Performance Metrics :

Ligand/AdditiveConversion (%)E/Z Selectivity
t-Bu₂PCl10098:2 (E)
TEOA + NaOAc1004:96 (Z)

Mechanistic Insight : The steric bulk of t-Bu₂PCl favors E-alkene formation, while TEOA/NaOAc promotes cis-hydrogenation via a Pd–H intermediate .

Reductive Cross-Coupling for Stilbene Formation

1-Methoxy-4-styrylbenzene is synthesized through reductive cross-coupling of benzaldehydes using phosphonate intermediates :

Steps :

  • Olefination : Benzaldehyde reacts with Mes-phosphonate to form a phosphinate intermediate.

  • Reductive Elimination : The intermediate couples with a second aldehyde under basic conditions to yield the stilbene .

Key Findings :

  • Substrate Control : Electron-donating groups (e.g., methoxy) enhance E-selectivity.

  • Purification : Silica gel chromatography with 6% EtOAc/heptane isolates the product .

Functional Group Compatibility and Reactivity

This compound participates in reactions influenced by its substituents:

  • Electrophilic Substitution : The methoxy group directs electrophiles to the para position of the benzene ring.

  • Photochemical Reactivity : The styryl group undergoes trans-to-cis isomerization under UV light, confirmed by NMR studies .

Comparative Reactivity :

Reaction TypeReagent/ConditionsProduct
OxidationKMnO₄ (acidic)4-Methoxybenzoic acid
HalogenationBr₂/FeBr₃1-Bromo-4-methoxystilbene

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 300°C, releasing CO and benzene derivatives.

  • Photodegradation : UV exposure leads to cleavage of the styryl double bond, forming methoxybenzaldehyde .

Scientific Research Applications

1-Methoxy-4-styrylbenzene is a chemical compound with applications in scientific research, industrial processes, and medicine. Its unique chemical structure and properties make it valuable in various fields.

Scientific Research Applications

This compound as a Reagent: In chemistry, this compound serves as a reagent in different synthetic processes.

Biological Studies: This compound can be used in biology to study cellular processes and molecular interactions.

Pharmaceutical Research: The potential therapeutic effects of this compound and its function in drug development are being researched in medicine. A series of (Z)-styrylbenzene derivatives were evaluated for anticancer activities using a panel of nine cancer cell lines and two noncancerous cell lines . Most derivatives exhibited significant anti-proliferative activities against five cancer cell lines, including MGC-803 and BEL-7402 . (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed a strong inhibitory effect on MGC-803 cells and exhibited stronger anti-proliferative activity than taxol .

Industrial Applications: this compound is used in the production of various chemical products and materials in industry.

Modification of Photochemical Behavior: It is used in the modification of the photochemical behavior of organic molecules by cyclodextrin .

Chemical Reactions

This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. The products of these reactions depend on specific conditions and reagents, leading to various derivatives. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce halogenated compounds.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-styrylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methoxy-4-styrylbenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds such as cephalosporins, which are a class of β-lactam antibiotics, share some structural similarities but differ in their biological activities and applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-4-styrylbenzene, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves reacting 4-bromoanisole with styrylboronic acid using Pd(0) nanoparticles as catalysts under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

ParameterOptimal Condition
CatalystPd(0) nanoparticles (1.5 mol%)
Temperature80–90°C
SolventToluene or THF
Reaction Time12–18 hours
Yield improvements (>85%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

  • Methodological Answer :

  • 1H-NMR : Key peaks include:
δ (ppm)Assignment
7.52 (d, J=7.5 Hz)Styryl protons
6.92 (d, J=8.7 Hz)Methoxy-adjacent aromatic protons
3.85 (s)Methoxy (-OCH3) group
  • 13C-NMR : Distinct signals at δ 160 ppm (C-O) and 125–140 ppm (aromatic carbons) confirm the structure .
  • UV-Vis : A strong absorption band near 290 nm (π→π* transition) indicates conjugation in the styryl moiety .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation .
  • Storage : Keep in airtight containers away from light and oxidizing agents (e.g., HNO3, KMnO4) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Toxicity Note : Limited toxicological data exist; treat as a potential irritant and avoid inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., mp 135–136°C vs. literature 134–135°C) may arise from impurities or polymorphic forms. Strategies include:

  • Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/EtOAc eluent) .
  • Analytical Cross-Verification : Combine DSC (melting behavior) with HPLC (purity >98%) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer : The trans-configuration of the styryl group dominates due to:

  • Catalytic Cycle : Pd(0) facilitates oxidative addition of the aryl halide, followed by transmetalation with the styrylboronic acid.
  • Steric Effects : Bulky ligands on Pd favor trans-alkene formation via a less hindered transition state .
  • Computational Validation : DFT studies show lower activation energy for the trans pathway compared to cis .

Q. How can researchers leverage this compound in materials science applications?

  • Methodological Answer :

  • Liquid Crystals : Functionalize the styryl group to enhance mesogenic properties. For example, introduce alkyl chains for phase stability .
  • Photoresponsive Materials : The conjugated system exhibits reversible isomerization under UV light, useful in optoelectronic devices .
  • Polymer Composites : Incorporate into polyimide backbones via Heck coupling to improve thermal stability .

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-methoxy-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

XWYXLYCDZKRCAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.6 grams (0.1 mole) of 4-hydroxystilbene, 135 grams of K2CO3 and 135 grams of methyl iodide were stirred in 500 ml of dimethyl-formamide for 20 hours at room temperature. After dilution with water the mixture was shaken with methylene chloride.
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19.6 g
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135 g
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500 mL
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